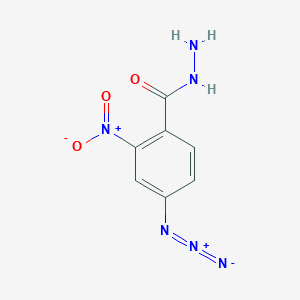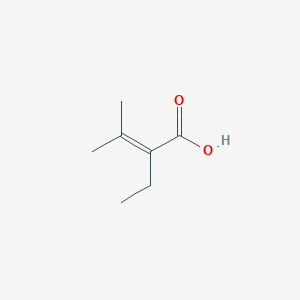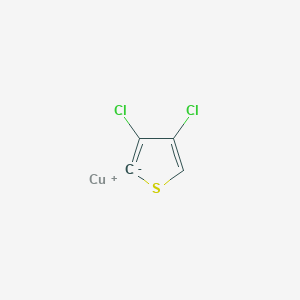![molecular formula C41H78ClNO3 B14600831 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride CAS No. 60273-45-2](/img/structure/B14600831.png)
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with the CAS number 60273-45-2 . It is a derivative of ethanol and is characterized by the presence of a dihexadecoxyphenyl group attached to the ethanol backbone. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 3,4-dihexadecoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride include:
- 2-(Methylamino)ethanol
- N-Methylethanolamine
- 2-(Dimethylamino)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dihexadecoxyphenyl group. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Propriétés
Numéro CAS |
60273-45-2 |
|---|---|
Formule moléculaire |
C41H78ClNO3 |
Poids moléculaire |
668.5 g/mol |
Nom IUPAC |
2-[(3,4-dihexadecoxyphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C41H77NO3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-44-40-32-31-39(38-42-33-34-43)37-41(40)45-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,37,42-43H,3-30,33-36,38H2,1-2H3;1H |
Clé InChI |
PATPXBGLEHPJEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)CNCCO)OCCCCCCCCCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



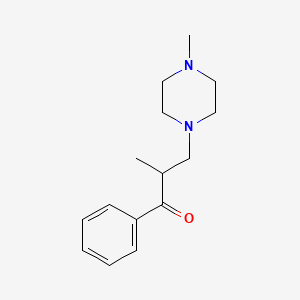
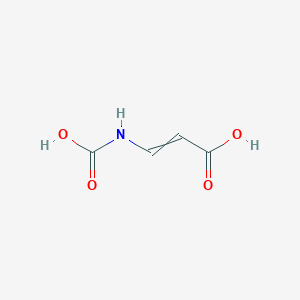
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

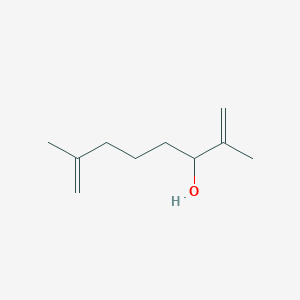

![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)
